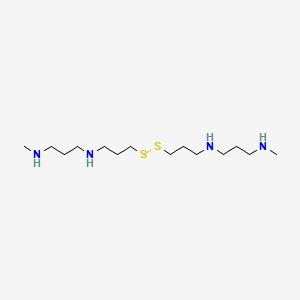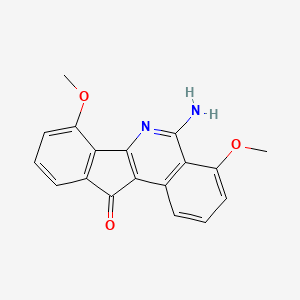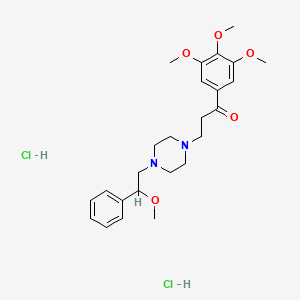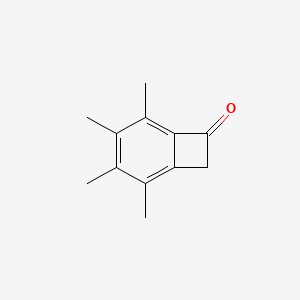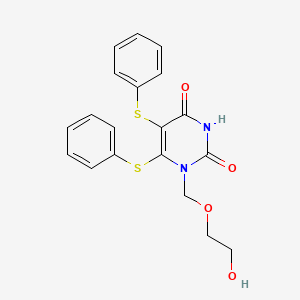
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of a precursor compound with a series of amine derivatives under mild reaction conditions. This is followed by deprotection and cyclization reactions to form the desired pyrimidinedione derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
- 6-benzyl-1-(ethoxymethyl)-5-isopropyl pyrimidine-2,4-dione (MKC-442)
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- apart from these similar compounds is its unique substitution pattern, which can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
125057-00-3 |
|---|---|
Molekularformel |
C19H18N2O4S2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5,6-bis(phenylsulfanyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O4S2/c22-11-12-25-13-21-18(27-15-9-5-2-6-10-15)16(17(23)20-19(21)24)26-14-7-3-1-4-8-14/h1-10,22H,11-13H2,(H,20,23,24) |
InChI-Schlüssel |
SOZIWWWURYKOKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
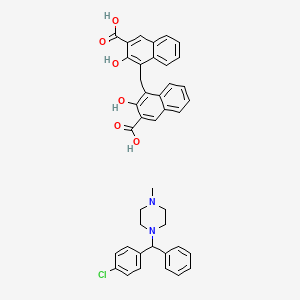

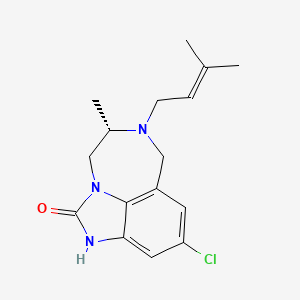
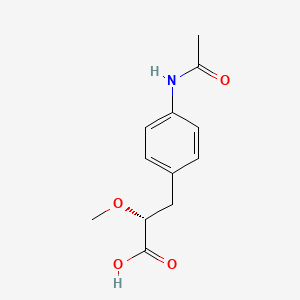
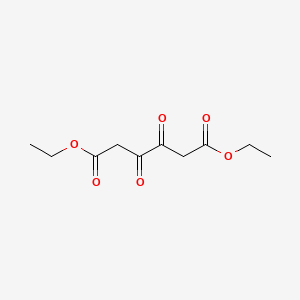
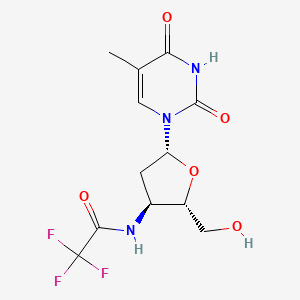
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
